Calcium glycinate

描述

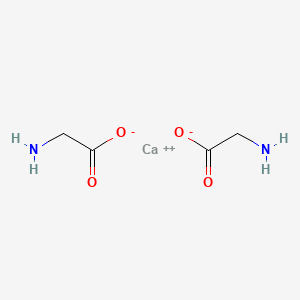

Structure

3D Structure of Parent

属性

IUPAC Name |

calcium;2-aminoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5NO2.Ca/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNJDDJDXNMTHZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8CaN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-40-6 (Parent) | |

| Record name | Calcium glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033242261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035947070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30954885 | |

| Record name | Calcium glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33242-26-1, 35947-07-0 | |

| Record name | Calcium glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033242261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035947070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium glycinate (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM GLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567R60Z85R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Advanced Preparative Methodologies of Calcium Glycinate

Conventional Synthetic Routes and Optimization

The foundational methods for synthesizing calcium glycinate (B8599266) typically involve the direct reaction of glycine (B1666218) with a calcium source in an aqueous medium. These routes are conceptually straightforward but require careful control of reaction parameters to maximize yield and purity.

Reaction of Glycine with Calcium Oxide and Calcium Salts

The most common conventional method for preparing calcium glycinate involves the reaction of glycine with either calcium oxide (CaO) or various calcium salts, such as calcium chloride (CaCl2). chemblink.com

In a typical procedure involving calcium oxide, glycine is first dissolved in water. Subsequently, calcium oxide is introduced into the glycine solution. The mixture is stirred continuously until the calcium oxide completely dissolves, which can take approximately 15 minutes. This reaction results in the formation of a calcium bisglycinate chelate and water. One of the key advantages of this method is that it can proceed without the application of external heat.

A patented method details a specific example of this reaction, where 150.14 grams of glycine were dissolved in about 923 grams of water, followed by the addition of 57.25 grams of calcium oxide. The reaction proceeds as the hydrogen ions are removed from the glycine and the oxygen is removed from the calcium oxide, forming the chelate.

Alternatively, calcium salts like calcium chloride can be used as the calcium source. chemblink.com The synthesis involves the reaction of the calcium salt with glycine, leading to the formation of the chelated compound where calcium is bound to the amino acid. chemblink.com This chelation process is crucial as it enhances the stability and absorption rate of calcium. chemblink.com

Some methods also employ a combination of calcium sources. For instance, a patented process utilizes glycine, calcium oxide, and calcium acetate (B1210297) in water. The raw materials are mixed in a reaction kettle and heated to a specific temperature to facilitate the reaction. patsnap.com

Control of Reaction Parameters: Temperature, pH, and Reactant Ratios

Optimizing the synthesis of this compound hinges on the precise control of several key reaction parameters, including temperature, pH, and the molar ratio of reactants. These factors significantly influence the reaction rate, yield, and the purity of the final product.

Temperature: The reaction temperature can be varied to influence the synthesis process. While some methods proceed at ambient temperature without added heat, others employ elevated temperatures to accelerate the reaction. For instance, in a synthesis using glycine, calcium oxide, and calcium acetate, the mixture is heated to temperatures ranging from 70°C to 90°C and allowed to react for 4 hours. patsnap.comgoogle.com In another example, a reaction mixture of glycine and calcium oxide was refluxed at 50°C for 2 hours. iosrjournals.org However, it is important to control the temperature, as excessively high temperatures can lead to the formation of by-products. chemicalbook.com

pH: The pH of the reaction medium is a critical factor. The chelation reaction is often carried out under neutral or slightly alkaline conditions. google.com In some processes, an alkaline environment is intentionally created to facilitate the complexation reaction. google.com For example, in the synthesis of mung bean peptide-calcium chelate, a related process, the optimal pH was found to be 6. nih.gov When the pH is too high (greater than 7), hydroxide (B78521) ions can compete with glycine to form calcium hydroxide precipitate, which hinders the chelation reaction. nih.gov

Reactant Ratios: The molar ratio of glycine to the calcium source is a crucial determinant of the final product's composition. To form calcium bisglycinate, a 2:1 molar ratio of glycine to calcium is theoretically required. However, in practice, different ratios may be used to optimize the reaction. One study reported using a 3:1 ratio of glycine to calcium oxide. iosrjournals.org Another patented method describes using approximately a 2:1 molar ratio of glycine to calcium oxide. patsnap.com The ratio of reactants to the solvent (water) is also considered, with ratios such as 20:80 or 25:75 being mentioned in some patents. google.com

The following table summarizes the impact of these parameters on the synthesis of this compound and related chelates:

| Parameter | Condition | Effect | Source |

| Temperature | 70°C - 90°C | Accelerates reaction | patsnap.comgoogle.com |

| 50°C | Used for refluxing | iosrjournals.org | |

| pH | 6 | Optimal for chelation | nih.gov |

| >7 | Can lead to Ca(OH)₂ precipitation | nih.gov | |

| Reactant Ratio (Glycine:Ca) | 2:1 (molar) | Theoretical for calcium bisglycinate | |

| 3:1 (molar) | Used in some syntheses | iosrjournals.org |

Electrochemical-Complexation Reaction Technology for High-Purity Synthesis

A novel and efficient method for producing high-purity this compound involves the use of electrochemical-complexation reaction technology. google.com This process utilizes a low-value calcium chloride solution as the raw material and takes place in an electrochemical-complexation system. google.com

The system is designed with ion exchange membranes separating the anode and cathode chambers from a central complexation chamber. google.com This setup facilitates a synergistic reaction of electrolysis and complexation. An alkaline environment, which is conducive to the complexation reaction, is established within the complexing chamber. google.com

The process involves the continuous reaction of calcium ions with glycine in this chamber to form a this compound complex solution. google.com The purity of the final product is achieved through subsequent separation and purification steps, which include alcohol washing and low-temperature drying. google.com

Key advantages of this technology include the production of a high-purity product and the utilization of an inexpensive raw material like calcium chloride. Furthermore, the co-products of the electrochemical process, such as hydrogen and chlorine, can be utilized in other industrial applications, contributing to a more cost-effective and environmentally friendly synthesis. The process parameters, such as voltage, complexation temperature, pH, and reactant ratios, are carefully controlled to ensure the formation of a stable, water-soluble this compound complex. google.com

Ultrasonic-Assisted Synthesis Approaches

Ultrasonic-assisted synthesis has emerged as a promising method for the preparation of this compound, offering several advantages over traditional aqueous and microwave-assisted methods. atamanchemicals.comchemicalbook.com This technique employs ultrasonic radiation to enhance the coordination reaction between glycine and an inorganic calcium salt, typically in an organic solvent like absolute ethanol (B145695). google.com

The process generally involves dispersing glycine and the calcium salt in absolute ethanol and then subjecting the mixture to ultrasonic radiation for a period of 4 to 6 hours. google.com This results in the formation of a white precipitate of this compound. The product is then purified by washing it multiple times with an organic solvent, followed by centrifugation and vacuum drying at 60°C. google.com

The key benefits of this approach include a significantly shortened reaction time and a high yield, which can reach up to 94.3%. Moreover, the reaction is carried out under acid- and alkali-free conditions, which reduces the environmental impact and simplifies the purification process by minimizing the formation of by-products. google.com The mother liquor from the reaction can also be recycled, further enhancing the cost-effectiveness of the synthesis.

The following table outlines the typical parameters for the ultrasonic-assisted synthesis of this compound:

| Parameter | Value | Source |

| Reaction Time | 4–6 hours | google.com |

| Drying Temperature | 60°C (vacuum) | google.com |

| Yield | Up to 94.3% | |

| Solvent | Absolute ethanol | google.com |

Synthesis of this compound-Based Nanoagents and Delivery Systems

To enhance the efficacy and delivery of this compound, particularly in agricultural applications, researchers have developed nanoagents and delivery systems. These systems utilize complexation with polymeric carriers to create nanoscale particles with improved transport properties.

Complexation with Polymeric Systems (e.g., Star Polycations)

A notable example of a polymeric system used for this purpose is the star polycation (SPc). mdpi.comencyclopedia.pub SPc can self-assemble with this compound through hydrogen bonds and Van der Waals forces. frontiersin.orgresearchgate.net This assembly process disrupts the self-aggregated structure of this compound, resulting in the formation of stable, spherical nanoparticles. frontiersin.org

In one study, the complexation of this compound with SPc produced a calcium nutrition nanoagent with a particle size of approximately 17.72 nm. mdpi.comencyclopedia.pubfrontiersin.orgresearchgate.net This reduction in particle size to the nanoscale is a key factor in enhancing the transport and bioavailability of the this compound. frontiersin.org

The synthesis of these nanoagents involves dissolving this compound in deionized water and then mixing it with an SPc solution at a specific mass ratio. frontiersin.org The resulting complex can be analyzed for its particle size and stability.

Research has demonstrated that these SPc-based nano-delivery systems can significantly improve the transport of calcium into plant tissues. mdpi.comfrontiersin.org For instance, in studies on tomato plants, the SPc-loaded this compound accelerated calcium transport into the leaves by a factor of 3.17. frontiersin.orgresearchgate.net This enhanced delivery has been shown to improve the protective effects of this compound against plant diseases like the tomato mosaic virus. mdpi.comencyclopedia.pub

The following table presents a comparison of the agricultural performance of the this compound/SPc nanocomposite versus this compound alone:

| Metric | This compound/SPc | This compound Alone | Source |

| Calcium Uptake (mg/mg) | 22.38 | 17.58 | frontiersin.org |

| Disease Index (ToMV) | 11.47 | 24.69 | frontiersin.org |

| Photosynthetic Rate (mmol/m²·s) | 8.42 | 6.90 |

Nanoscale Particle Formation and Morphological Control

The transition from bulk material to nanoscale particles represents a significant advancement in the application of this compound, driven by the unique properties that emerge at the nano-level. Research into the synthesis of this compound nanoparticles has focused on controlling particle size and shape (morphology), which are critical determinants of the compound's physical and chemical behavior.

Self-aggregated this compound, when formed in aqueous solutions, typically consists of stable, rod-shaped particles. frontiersin.orgnih.gov However, advanced methodologies have been developed to disrupt this natural aggregation and induce the formation of uniform, spherical nanoparticles. One prominent method involves the use of a star-shaped polymer, or star polycation (SPc), as a nanocarrier or delivery system. frontiersin.orgnih.gov

In this approach, the SPc assembles with this compound through non-covalent interactions, specifically hydrogen bonds and Van der Waals forces. frontiersin.org This self-assembly process interferes with the inherent tendency of this compound to form rod-shaped crystals, resulting in a remarkable change in morphology. frontiersin.orgnih.gov The outcome is the formation of stable, spherical nanoparticles with a mean size of approximately 17.7 nm. frontiersin.orgresearchgate.net These nanoparticles exhibit good dispersity and stability in aqueous solutions. researchgate.net

The table below summarizes the morphological differences between standard and SPc-loaded this compound based on research findings.

| Property | Self-Aggregated this compound | SPc-Loaded this compound Complex |

| Morphology | Rod-shaped particles frontiersin.orgnih.gov | Spherical particles frontiersin.orgnih.gov |

| Particle Size | Too large for precise measurement by nano-sizer frontiersin.orgnih.gov | 17.72 nm frontiersin.org |

| Formation Mechanism | Self-aggregation frontiersin.org | Self-assembly with Star Polycation (SPc) via hydrogen bonds and Van der Waals forces frontiersin.org |

Another advanced methodology for producing fine this compound particles is through sonochemistry. A patented method describes the synthesis of ultrafine this compound powder using an ultrasonic reaction. google.com This process avoids the need for acid or alkali conditions and simplifies the purification process. google.com In this technique, glycine and an inorganic calcium source are dispersed in dehydrated alcohol and subjected to ultrasonic waves for several hours, leading to the precipitation of a white, ultrafine powder. google.com

The key parameters for the ultrasonic synthesis method are detailed in the following table.

| Parameter | Specification |

| Reactants | Glycine, Anhydrous Calcium Chloride google.com |

| Solvent | Dehydrated/Absolute Ethanol google.com |

| Reaction Conditions | Ultrasonic radiation (e.g., 42±1.5KHz, 100W) google.com |

| Reaction Time | 4 to 6 hours google.com |

| Product Form | White ultrafine powder google.com |

| Reported Yield | 94.3% google.com |

The use of additives to control crystal growth is a well-established principle in materials science. In related calcium-based systems, such as the synthesis of calcium carbonate (CaCO₃), amino acids like glycine have been employed as additives to control polymorphism and morphology, resulting in the formation of monodisperse spherical particles. researchgate.net Similarly, the synthesis of nanocrystalline composites of hydroxyapatite (B223615) with glycine has shown that the amino acid can influence crystal size and structure. researchgate.net These findings highlight a broader strategy where the inherent properties of glycine can be leveraged to direct the morphological outcome of calcium-containing nanoparticles.

Structural Elucidation and Advanced Characterization of Calcium Glycinate

Chelation Chemistry and Coordination Geometry

The defining structural feature of calcium glycinate (B8599266) is its chelated nature, where the calcium ion is bonded to two glycine (B1666218) molecules. researching.cn This arrangement results in a stable coordination complex with specific geometric properties.

Formation of Five-Membered Chelate Rings and Bonding Interactions

Structural characterization confirms that calcium glycinate is a chelate compound where the central calcium ion is bonded to both the alpha-amino group and the carboxyl group of each glycine ligand. researching.cndoaj.orgworldscientific.com This bidentate coordination, involving both the nitrogen atom of the amino group and an oxygen atom of the carboxylate group, leads to the formation of two highly stable five-membered rings. worldscientific.comresearchgate.net The glycine anion acts as a bidentate N,O-chelating ligand. nih.gov This ring structure is a characteristic feature of metal-amino acid chelates and contributes to the compound's stability. google.com The interaction involves the formation of coordinate covalent bonds between the electron-donating groups on the glycine molecules and the central calcium ion. google.com Studies indicate that these interactions also involve hydrogen bonds and Van der Waals forces. frontiersin.orgresearchgate.net

Identification and Role of Crystalline Water Molecules in Structural Arrangements

Crystalline water molecules play a crucial role in the supramolecular architecture of this compound. Different hydrated forms have been identified. Thermal analysis of one preparation indicates the presence of a single water molecule of crystallization, suggesting a monohydrate with the formula Ca(C₂H₅NO₂)₂·H₂O. google.com Other analyses have determined that this compound can contain two crystalline water molecules. researching.cn

Spectroscopic Investigations

A suite of spectroscopic techniques has been employed to verify the structure of this compound, providing detailed information on its functional groups, bonding, and crystalline nature.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Coordination

Infrared (IR) spectroscopy is a primary tool for confirming the chelation in this compound. The formation of the chelate is indicated by significant shifts and changes in the absorption bands corresponding to the functional groups of glycine. iosrjournals.org The disappearance or shift of the N-H stretching vibration, originally observed around 3161.9 cm⁻¹ in glycine, confirms the participation of the amino group's nitrogen atom in the coordination with calcium. google.com Similarly, changes in the characteristic peaks of the carboxyl group (COO⁻) confirm its bonding to the metal ion. iosrjournals.org The formation of the Ca-O bond is evidenced by the appearance of a new stretching vibration peak. google.com

| Functional Group | Wavenumber (cm⁻¹) | Significance | Source |

|---|---|---|---|

| N-H Stretch | 3153.3 | Confirms coordination of the amino group. | iosrjournals.org |

| C=O Stretch (Carboxylate) | 1576.7 | Indicates bonding of the carboxyl group to calcium. | iosrjournals.org |

| Ca=O Stretch | 574.83 | Appearance of this peak confirms the metal-oxygen bond. | google.com |

| N-H (Shifted) | 3312.5 | Shift from 3161.9 cm⁻¹ in free glycine indicates N-atom coordination. | google.com |

UV-Visible (UV-Vis) spectroscopy also supports the formation of the complex. Upon chelation, a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum is observed, which is an indication of coordination between the glycine ligand and the calcium ion. iosrjournals.org The addition of calcium ions to a peptide solution enhances and redshifts the maximum absorption peak, a phenomenon attributed to the formation of the chelate complex. mdpi.com

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) is utilized to validate the molecular weight and analyze the fragmentation patterns of the this compound chelate. researching.cndoaj.orgworldscientific.com This technique provides essential data for confirming the compound's identity and stoichiometry. The analysis of the mass-to-charge ratio of the parent ion and its fragments helps in piecing together the structural information of the gas-phase complex. researchgate.net

X-ray Diffraction (XRD) and Polycrystal Diffraction for Crystalline Structure Determination

X-ray Diffraction (XRD) is a definitive method for determining the crystalline structure of this compound. Polycrystal diffraction analysis reveals sharp, distinct peaks, indicating the compound's crystalline nature. iosrjournals.org The XRD pattern of this compound is markedly different from that of free glycine, with the appearance of new diffraction peaks confirming the formation of a new crystalline substance. google.com

Studies have reported distinct diffraction peaks at various 2θ angles. One analysis identified characteristic peaks for calcium bisglycinate at 2θ values of 25.1°, 31.30°, 35.00°, and 37.72°, with the data suggesting a square planar geometry for the complex. iosrjournals.org Another study reported the formation of strong diffraction peaks at 2θ angles of approximately 9°, 26°, 31°, and 38°. google.com The precise peak positions and intensities are used to identify the specific crystalline phase and determine its lattice parameters. frontiersin.org

| Reported 2θ Peak Positions (°) | Source |

|---|---|

| 25.1, 31.30, 35.00, 37.72 | iosrjournals.org |

| 9, 26, 31, 38 | google.com |

X-ray Fluorescence (XRF) and X-ray Absorption Spectroscopy (XAS) for Elemental Composition and Electronic Structure

Advanced spectroscopic techniques are crucial for confirming the elemental makeup and understanding the electronic environment of this compound. X-ray Fluorescence (XRF) and X-ray Absorption Spectroscopy (XAS) are powerful, non-destructive methods employed for this purpose.

X-ray Fluorescence (XRF) is a well-established analytical technique used for the elemental analysis of materials. horiba.comnih.gov The fundamental principle involves irradiating the sample with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms. horiba.com To regain stability, electrons from higher energy orbitals fill the created vacancies, emitting secondary X-rays in the process. The energy of these emitted X-rays is characteristic of each element, acting as an elemental fingerprint. horiba.com In the context of this compound, XRF can be used to confirm the presence of calcium and determine its concentration within the sample. nih.govmdpi.com The intensity of the calcium-specific fluorescent X-rays is proportional to the amount of the element present, allowing for quantitative analysis. horiba.com

X-ray Absorption Spectroscopy (XAS) provides detailed information about the local geometric and electronic structure of a specific element within a compound. digitellinc.comnih.gov The technique is element-specific and does not require crystalline samples, making it highly versatile. digitellinc.com XAS spectra are typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which includes the absorption edge, is particularly sensitive to the electronic structure and coordination environment (geometry and symmetry) of the absorbing atom. digitellinc.comresearchgate.net For this compound, Ca K-edge XANES spectroscopy would involve tuning the X-ray energy around the binding energy of calcium's 1s core electrons. The resulting spectrum provides insights into the oxidation state and the local symmetry of the calcium ion's environment, influenced by the surrounding oxygen and nitrogen atoms of the glycine ligands. nih.govosti.gov The fine structure of the absorption edge is unique to the compound's specific coordination chemistry. researchgate.net Studies on various calcium-containing materials demonstrate that the coordination number, bond distances, and bond angles all impact the XANES spectra, allowing for a detailed characterization of the Ca coordination sphere. digitellinc.comnih.gov While detailed Ca K-edge XANES studies specifically for this compound are not extensively published, the technique has been applied to characterize related metal glycinate chelates, underscoring its utility in this field. researchgate.net

Thermal Analysis Techniques for Stability and Decomposition Pathways

Thermal analysis techniques are essential for determining the thermal stability of this compound and elucidating its decomposition behavior upon heating. Gravimetric Thermal Analysis (GTA), also known as Thermogravimetric Analysis (TGA), and Differential Thermal Analysis (DTA) are commonly employed to study these properties. These methods provide information on phase transitions, dehydration, and decomposition processes by monitoring changes in mass and temperature. abo.fislideshare.neteag.com

Gravimetric Thermal Analysis (GTA)

Gravimetric Thermal Analysis (GTA/TGA) measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere. h-and-m-analytical.comtainstruments.com A thermogram, which plots mass change versus temperature, reveals the temperature ranges at which the compound loses components, indicating its thermal stability and decomposition stages. tainstruments.com

In the analysis of this compound, GTA reveals a multi-step decomposition process. Research shows that when heated in a nitrogen atmosphere, this compound undergoes distinct stages of weight loss. researchgate.net The initial weight loss is typically associated with the removal of water molecules, followed by the decomposition of the anhydrous glycinate structure at higher temperatures. The final residue at very high temperatures is typically the metal oxide.

A study on the thermal behavior of this compound provided the following decomposition data:

| Temperature Range (°C) | Weight Loss (%) | Decomposition Step | Product Lost |

| 30 - 250 | 16.03 | Dehydration | Water (H₂O) |

| 250 - 500 | 33.15 | Decomposition of organic ligand | Carbon Monoxide (CO), etc. |

| 500 - 800 | 19.53 | Final Decomposition | Carbon Dioxide (CO₂), etc. |

Table created from data reported in scientific research. researchgate.net

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to the same heating program. eag.comvbcop.org The resulting DTA curve plots this temperature difference (ΔT) against temperature. Endothermic peaks indicate processes that absorb heat, such as melting or dehydration, while exothermic peaks signify heat-releasing processes like oxidation or some decomposition reactions. vbcop.org

For this compound, DTA curves complement the findings from GTA. The analysis shows an endothermic peak corresponding to the loss of water. researchgate.net At higher temperatures, a series of exothermic peaks indicate the complex decomposition of the organic glycinate portion of the molecule. A patent describing the synthesis of this compound includes a differential thermal-thermogravimetric analysis diagram which confirms these thermal events. google.com The combination of DTA and GTA provides a comprehensive profile of the thermal stability and the nature of the decomposition reactions of this compound. abo.fi

Mechanistic Research on Calcium Glycinate Interactions

Gas-Phase Reaction Mechanisms of Calcium Ions with Glycine (B1666218)

Investigations into the gas-phase reactions of doubly charged calcium ions with glycine molecules have been conducted using a combination of mass spectrometry techniques and theoretical computations, providing a detailed picture of the intrinsic reactivity of this system in the absence of solvent effects. nih.govresearchgate.net

Formation and Fragmentation Pathways of Calcium-Glycine Complexes

When the calcium-glycine dicationic complex, [Ca(gly)]²⁺, is subjected to tandem mass spectrometry (MS/MS), it undergoes fragmentation through distinct pathways. nih.gov Experimental and theoretical studies have shown that the primary fragmentation mechanism involves a "Coulomb explosion," a process driven by the repulsive forces between the two positive charges within the complex. nih.govacs.org This leads to the formation of several key fragment ions.

The major observed peaks in the electrospray MS/MS spectrum of [Ca(gly)]²⁺ correspond to the formation of [Ca,C,O₂,H]⁺, NH₂CH₂⁺, CaOH⁺, and NH₂CH₂CO⁺. nih.gov The production of these fragment ions is a result of the system seeking to reduce the electrostatic repulsion by separating into singly charged species. Notably, the unimolecular decomposition of some of these primary ions can lead to the formation of secondary products, such as carbon monoxide. nih.gov

In contrast to similar complexes, such as that of Ca²⁺ with urea, the fragmentation of [Ca(gly)]²⁺ shows minimal loss of neutral fragments. This difference in reactivity is attributed to the distinct topologies of their respective potential energy surfaces. nih.gov

Table 1: Major Fragment Ions from the Gas-Phase Decomposition of [Ca(gly)]²⁺

| Fragment Ion | Chemical Formula | Formation Process |

| [Ca,C,O₂,H]⁺ | [Ca(OCHO)]⁺ | Coulomb Explosion |

| NH₂CH₂⁺ | CH₄N⁺ | Coulomb Explosion |

| CaOH⁺ | CaHO⁺ | Coulomb Explosion |

| NH₂CH₂CO⁺ | C₂H₄NO⁺ | Coulomb Explosion |

| Data sourced from experimental and theoretical investigations of gas-phase reactions between Ca²⁺ and glycine. nih.gov |

Potential Energy Surface (PES) Analysis of Reaction Processes

Theoretical calculations, particularly using density functional theory (DFT), have been instrumental in mapping the potential energy surface (PES) for the interaction between Ca²⁺ and glycine. nih.govroyalsocietypublishing.orglibretexts.orgwayne.edu The PES represents the energy of the system as a function of its atomic coordinates and provides crucial insights into the thermodynamics and kinetics of the reaction pathways. libretexts.org

Analysis of the computed PES for the [Ca(gly)]²⁺ system reveals that the experimentally observed fragment ions are not only the most thermodynamically stable products but are also formed via reaction pathways with lower energy barriers compared to competing processes. nih.gov This theoretical evidence strongly supports the experimental findings from mass spectrometry. The topology of the PES explains why Coulomb explosion is the favored fragmentation route and why the loss of neutral molecules is a minor channel. nih.gov The PES calculations help to rationalize the observed reactivity by identifying the transition states and intermediates involved in the fragmentation, confirming the plausibility of the proposed mechanisms. nih.govroyalsocietypublishing.org

Solution Chemistry and Chelation Dynamics

In the aqueous phase, the interaction between calcium ions and glycine is governed by different principles than in the gas phase, with solvent molecules and pH playing critical roles in the chelation process and the stability of the resulting complex.

Investigation of Binding Sites and Ligand Reactivity

In solution, calcium glycinate (B8599266) exists as a chelate, where the calcium ion is bound to glycine. Structural characterization indicates that the calcium ion is coordinated by both the amino group (-NH₂) and the carboxyl group (-COO⁻) of glycine, forming a stable five-membered ring structure. researchgate.net This bidentate chelation is a key feature of the complex's stability. libretexts.org

The reactivity of the glycine ligand is significantly influenced by its coordination to the calcium ion. Studies on various metal-amino acid complexes have shown that the deprotonated form of the amino acid generally leads to stronger binding. acs.org For glycine, the binding to Ca²⁺ involves the carboxylate oxygen and the nitrogen of the α-amino group. acs.org The formation of this chelate structure is entropically favored. researchgate.net

Influence of pH and Other Ions on Complex Stability in Solution

The stability of the calcium glycinate complex in an aqueous solution is highly dependent on the pH of the medium. acs.orgcdnsciencepub.com As the pH increases, the carboxylic acid group of glycine deprotonates, which significantly enhances the binding affinity for calcium ions. acs.org Electrochemical studies have demonstrated that this deprotonation leads to an approximately six-fold increase in calcium binding for neutral amino acids like glycine. acs.org This is because the negatively charged carboxylate group forms a stronger bond with the positively charged calcium ion. At higher pH values, which are relevant for absorption in biological systems, the binding affinity of calcium to various amino acids, including glycine, is markedly increased. acs.org

The presence of other ions in the solution can also influence the stability of the this compound complex. nih.govfrontiersin.org There is a competitive interaction for the ligand between Ca²⁺ and other metal ions that may be present. nih.gov The stability of the ion pairs formed between the carboxylate group of glycine and various cations has been shown to decrease in the order Mg²⁺ > Ca²⁺ > Na⁺ > K⁺. nih.gov However, these ion pairs are generally considered weak and their stability tends to decrease as the salt concentration increases. nih.gov The stability constants for metal-carboxylate complexes generally show that Ca²⁺ binding is weaker than that of many divalent transition metal ions like Cu²⁺ and Zn²⁺. cdnsciencepub.com

Table 2: Factors Influencing this compound Stability in Solution

| Factor | Effect on Stability | Rationale |

| Increasing pH | Increases | Deprotonation of glycine's carboxyl group enhances binding to Ca²⁺. acs.org |

| Presence of other cations (e.g., Mg²⁺, Na⁺) | Can decrease | Competitive binding for the glycinate ligand. nih.govnih.gov |

| This table summarizes the key influences on the stability of the this compound complex in an aqueous environment. |

Interfacial Interactions and Additive Effects in Material Synthesis

This compound has been identified as a key intermediate and additive in the controlled synthesis of specific inorganic materials, most notably different polymorphs of calcium carbonate (CaCO₃). rsc.orgresearchgate.net

The use of glycine as an additive in the crystallization of calcium carbonate has been shown to promote the formation of vaterite, a metastable polymorph of CaCO₃, over the more stable calcite. researchgate.netresearchgate.net The proposed mechanism involves the reaction of glycine with Ca(OH)₂ to form this compound in solution. rsc.orgresearchgate.net This complex then influences the nucleation and growth of the calcium carbonate crystals.

It is suggested that the complexation of calcium ions by glycinate in the growth solution plays a crucial role in directing the formation of spherical vaterite particles. aip.org The formation of the this compound intermediate appears to be a key step that stimulates the growth of vaterite. researchgate.net Furthermore, this compound has a higher solubility than calcium hydroxide (B78521), which weakens heterogeneous nucleation effects and favors the formation of specific crystalline phases. mdpi.com The presence of calcium di-glycinate has also been noted in the synthesis of certain types of cement, where it exists as a distinct phase in the final product composition. mdpi.com This demonstrates the role of this compound in influencing the phase and morphology of materials synthesized in its presence.

Role in Controlled Precipitation and Polymorph Formation (e.g., Calcium Carbonate)

This compound, a chelate of calcium with the amino acid glycine, plays a significant role in the controlled precipitation of calcium salts, most notably calcium carbonate (CaCO₃). Research into the crystallization of CaCO₃ has revealed that additives can direct the formation of specific polymorphs—calcite, aragonite, and vaterite—which possess distinct physical and chemical properties. dissolutiontech.com Glycine, as a component of this compound, has been identified as an effective additive for controlling this process.

Studies have shown that in the precipitation of calcium carbonate, the presence of glycine can favor the formation of the vaterite polymorph. frontiersin.org For instance, by adjusting the molar ratio of glycine to calcium ions (Ca²⁺), it is possible to obtain nearly 100% spherical vaterite particles. frontiersin.org The mechanism is believed to involve the interaction of glycine with the nascent crystals, influencing the nucleation and growth pathways. The zwitterionic nature of glycine allows it to interact with the charged surfaces of the growing crystals, thereby stabilizing the typically metastable vaterite phase and preventing its transformation into the more stable calcite. frontiersin.org This controlled synthesis is crucial for producing CaCO₃ materials with specific properties, as vaterite is known for its higher surface area and biocompatibility, making it attractive for various applications. mdpi.com

The process of CaCO₃ formation generally proceeds through the initial formation of amorphous calcium carbonate (ACC), which then transforms into crystalline polymorphs. nih.gov The presence of organic molecules like glycine can influence the kinetics of this transformation. The interaction between the amino acid and the mineral surface can stabilize the ACC precursor or direct its crystallization toward a specific polymorph. nih.gov

Table 1: Influence of Glycine on Calcium Carbonate Polymorph Formation

| Parameter | Observation | Implication | Source |

|---|---|---|---|

| Additive | Glycine | Acts as a crystal growth modifier. | frontiersin.org |

| Controlled Polymorph | Vaterite | Glycine selectively stabilizes the vaterite phase over calcite and aragonite. | frontiersin.org |

| Morphology | Spherical particles | The presence of glycine promotes the formation of monodisperse spherical vaterite. | frontiersin.org |

| Mechanism | Surface Interaction | Glycine likely interacts with the crystal surface, inhibiting the growth of certain crystal faces and stabilizing a specific polymorph. | frontiersin.org |

Impact of Organic Additives on Nucleation and Crystal Growth

The influence of organic additives on the crystallization of inorganic salts like calcium carbonate is a well-documented phenomenon that provides insight into biomineralization processes. modeldb.science These additives can affect both the nucleation (the initial formation of a new crystalline phase) and the subsequent crystal growth. nih.gov Additives can alter the solid-liquid interfacial energy, which is a critical factor in the classical nucleation theory, or they can influence the evolution of prenucleated species in nonclassical nucleation pathways. nih.gov

In the context of calcium carbonate, organic additives can stabilize metastable polymorphs, such as vaterite and aragonite, which are often observed in biological systems. nih.govmdpi.com This stabilization is crucial for the formation of complex mineralized tissues. The functional groups on the organic molecules (e.g., carboxyl and amino groups in glycine) can interact with calcium ions in the solution, influencing the local supersaturation and the structure of the initial crystal nuclei. mdpi.com This can lead to the formation of a diverse array of crystal morphologies, from simple geometric shapes to complex, hierarchical structures like dendrites or flower-like assemblies. mdpi.com

Table 2: Effects of Organic Additives on Crystallization

| Factor | Effect | Mechanism | Source |

|---|---|---|---|

| Nucleation | Can be promoted or inhibited. | Additives can alter interfacial energy, affecting the energy barrier for nucleus formation. | nih.gov |

| Crystal Growth | Can be accelerated or retarded. | Adsorption of additives onto specific crystal faces can block or enhance growth in certain directions. | nih.gov |

| Polymorph Selection | Can favor the formation of metastable phases. | Additives can stabilize polymorphs like vaterite or aragonite that are less stable under purely inorganic conditions. | nih.govmdpi.com |

| Morphology Control | Leads to diverse crystal shapes. | By selectively inhibiting the growth of certain faces, additives can modify the overall crystal habit. | mdpi.com |

In Vitro Interactions with Biological System Components

Studies with Simulated Physiological Fluids and Biomatrices (e.g., Proteins, Enzymes, Electrolytes)

The interaction of this compound with biological components has been investigated using in vitro models that simulate physiological conditions, such as the gastrointestinal tract. nih.gov These studies are crucial for understanding the behavior of this compound within the body. When introduced to simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), which contain enzymes like pepsin and pancreatin, and electrolytes at specific pH values, the stability and release of calcium from the chelate can be assessed. nih.govmdpi.com

Research on various mineral chelates, including those with amino acids and peptides, demonstrates that these interactions are complex. For instance, the proteolytic enzymes present in digestive fluids can act on protein-based components of a formulation, potentially liberating the chelated mineral. frontiersin.org In the case of this compound, while glycine itself is a simple amino acid, its chelation to calcium can influence how the calcium ion interacts with other components like proteins and electrolytes in the surrounding matrix.

The presence of other dietary components can also affect the behavior of this compound. For example, proteins such as β-lactoglobulin and α-lactalbumin are known to bind calcium, and their digestion can release more calcium into the simulated fluid. frontiersin.org Conversely, substances like phytates can inhibit mineral absorption. acs.org The chelation of calcium with glycine may protect the calcium ion from such interactions, potentially enhancing its solubility and availability in the complex environment of the digestive system. nih.gov

Table 3: In Vitro Interactions of Calcium Compounds in Simulated Biological Fluids

| Interacting Component | Observation in Simulated Fluids | Potential Implication for this compound | Source |

|---|---|---|---|

| Pepsin (SGF) | Initiates protein digestion, can release minerals from protein-bound supplements. | May influence the dissociation of calcium from the glycinate chelate in the stomach. | nih.govfrontiersin.org |

| Pancreatin (SIF) | Continues digestion in a neutral to alkaline pH environment. | The stability of the calcium-glycine bond is tested under intestinal pH and enzymatic conditions. | nih.gov |

| Dietary Proteins | Can bind calcium; their digestion can alter calcium availability. | Interactions with other proteins could modulate the free calcium ion concentration. | frontiersin.org |

| Electrolytes | Influence ionic strength and can form insoluble salts with free calcium. | Glycine chelation may prevent the precipitation of insoluble calcium salts (e.g., calcium phosphate). | nih.gov |

Modulation of Intracellular Calcium Ion Dynamics in Cellular Models

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, including gene transcription, proliferation, and signal transduction. aimspress.com Cells maintain a very low concentration of cytosolic Ca²⁺ (around 100 nM) compared to the extracellular environment (in the mM range), creating a steep electrochemical gradient. mdpi.com Cellular signals trigger the opening of ion channels on the plasma membrane or the endoplasmic reticulum (ER), leading to a rapid influx of Ca²⁺ into the cytosol. aimspress.com This transient increase in intracellular Ca²⁺ concentration is referred to as a calcium signal.

The specific spatial and temporal patterns of these calcium signals, often in the form of oscillations or waves, determine the cellular response. mdpi.com These signals are decoded by a variety of calcium-binding proteins, such as calmodulin and troponin-C, which undergo conformational changes upon binding Ca²⁺. nih.govplos.org This activation allows them to interact with and modulate the activity of downstream targets like kinases (e.g., CaMKII) and phosphatases. plos.org

While direct studies on the effect of this compound on intracellular calcium dynamics in specific cellular models are not extensively detailed in the provided context, it can be inferred that as a source of calcium, its primary role would be to contribute to the extracellular calcium pool. The delivery of calcium in a bioavailable form could, in turn, influence the magnitude and duration of calcium signals when cells are stimulated. For instance, in cellular models of nutrient uptake or signaling, the availability of extracellular calcium is a critical factor for processes like store-operated calcium entry (SOCE), where the depletion of intracellular stores in the ER triggers the opening of calcium channels in the plasma membrane. frontiersin.org By providing a soluble and readily available source of calcium, this compound could support the maintenance of these crucial signaling pathways.

Table 4: Key Components of Intracellular Calcium Signaling

| Component | Function | Relevance to External Calcium Source | Source |

|---|---|---|---|

| Plasma Membrane Ca²⁺ Channels | Allow influx of extracellular Ca²⁺ into the cytosol upon stimulation. | The magnitude of influx is dependent on the extracellular Ca²⁺ concentration. | aimspress.com |

| Endoplasmic Reticulum (ER) | Acts as an intracellular Ca²⁺ store, releasing Ca²⁺ upon signaling (e.g., via IP₃ receptors). | Replenishment of ER stores relies on pumping Ca²⁺ from the cytosol, which is ultimately sourced from the extracellular space. | aimspress.comfrontiersin.org |

| Calcium-Binding Proteins (e.g., Calmodulin) | Act as sensors that detect increases in cytosolic Ca²⁺ and activate downstream targets. | The activation of these sensors is the direct consequence of Ca²⁺ influx or release. | nih.govplos.org |

| Ca²⁺-ATPases and Exchangers | Pumps that actively transport Ca²⁺ out of the cytosol to restore the resting low concentration. | These pumps work against the gradient maintained by the high extracellular Ca²⁺ level. | modeldb.science |

Computational Chemistry and Theoretical Modeling of Calcium Glycinate Systems

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to examine the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, reaction energies, and spectroscopic characteristics. For calcium glycinate (B8599266), DFT studies are instrumental in understanding the nature of the bonding between the calcium ion and the glycine (B1666218) ligand.

DFT calculations have been employed to investigate the electronic and geometric structures of calcium complexes with various organic ligands. nih.gov These studies often focus on optimizing the molecular structure to find the most stable arrangement of atoms. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. orientjchem.org A smaller gap generally suggests higher reactivity. researchgate.net

Theoretical studies on similar metal-amino acid complexes have shown that the binding of calcium can be significantly influenced by the protonation state of the amino acid. acs.org DFT calculations can confirm that deprotonated forms lead to stronger calcium binding and shorter bond lengths between the calcium ion and the oxygen atoms of the carboxylate group. acs.org

Table 1: Illustrative DFT-Calculated Properties for a Metal-Glycinate System

| Property | Description | Typical Focus of Investigation |

| Optimized Geometry | The most stable 3D arrangement of atoms in the molecule. | Bond lengths (e.g., Ca-O), bond angles, and dihedral angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Identification of electron-rich regions and potential sites for electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Identification of electron-poor regions and potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity, kinetic stability, and optical properties. researchgate.net |

| Mulliken Atomic Charges | A method for estimating the partial atomic charges in a molecule. | Understanding charge distribution and the ionic/covalent nature of the Ca-glycinate bond. |

| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer and bonding interactions within a molecule. | Quantifying the stabilization energy associated with the interaction between donor and acceptor orbitals. researchgate.net |

This table is illustrative and represents the types of data that can be generated through DFT calculations for metal-amino acid complexes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformations

While DFT provides a static picture of the electronic structure, Molecular Dynamics (MD) simulations offer a view of the system in motion. MD simulations calculate the trajectories of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of calcium glycinate in different environments, such as in aqueous solution. mdpi.com

These simulations are crucial for understanding how this compound interacts with its surroundings. For instance, MD can be used to study the solvation of this compound, revealing how water molecules arrange themselves around the complex and the dynamics of these water molecules. aip.org The CHARMM27 force field is one of the parameter sets that can be used in such simulations to describe the interactions between atoms. nih.gov

MD simulations have been successfully applied to study the conformational changes in calcium-binding proteins like calmodulin, where the binding of calcium ions induces significant structural rearrangements. nih.govfrontiersin.org Similar principles can be applied to understand the flexibility of the glycinate ligand when bound to calcium and how this might influence its interactions with other molecules. The simulations can reveal the most populated conformations and the transitions between them, providing a dynamic understanding that is inaccessible through static models alone. mdpi.com

Table 2: Key Outputs from Molecular Dynamics Simulations of this compound

| Simulation Output | Description | Significance for this compound |

| Trajectory | A file containing the positions and velocities of all atoms at discrete time steps. | Visualizing the dynamic motion of the this compound complex and its environment. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Characterizing the structure of the solvation shell around the calcium ion and the glycinate ligand. researchgate.net |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Assessing the stability of the simulation and identifying conformational changes over time. |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position over the course of the simulation. | Identifying flexible and rigid regions within the this compound complex. |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and breaking of hydrogen bonds. | Understanding the interactions between this compound and water molecules or other potential binding partners. |

This table provides examples of the types of data that can be extracted from MD simulations to understand the dynamic properties of molecular systems.

Potential Energy Surface (PES) Mapping for Reaction Pathways

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org For a chemical reaction, the PES maps out the energy landscape that connects reactants to products, revealing the most likely reaction pathways. uleth.ca

Mapping the PES for the formation or dissociation of this compound can provide fundamental insights into the mechanism of these processes. The PES can identify transition states, which are the high-energy structures that must be passed through for a reaction to occur, and intermediates, which are stable species formed during the reaction. The energy difference between the reactants and the transition state determines the activation energy of the reaction.

For a system like this compound, the reaction coordinates could include the distance between the calcium ion and the coordinating atoms of the glycine molecule. By systematically varying these coordinates and calculating the energy at each point, a detailed map of the reaction pathway can be constructed. These calculations are often performed using quantum mechanical methods like DFT. uleth.ca While detailed PES mapping for this compound itself is not extensively reported, studies on similar systems, such as the reaction of calcium atoms with other molecules, demonstrate the utility of this approach. researchgate.netaps.orgarxiv.org

Free Energy Calculations for Ligand Binding and Complex Formation

A critical aspect of understanding the stability of the this compound complex is the calculation of the binding free energy. This value quantifies the affinity of the glycine ligand for the calcium ion and determines the equilibrium of the complex formation reaction. Several computational methods can be used to estimate binding free energies.

One common approach is the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method. This technique combines molecular mechanics energy calculations from MD simulations with a continuum solvation model to estimate the free energy of binding. frontiersin.org Another related method is the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method.

More rigorous, but computationally intensive, methods fall under the umbrella of alchemical free energy calculations, such as thermodynamic integration (TI) and free energy perturbation (FEP). These methods involve gradually "transforming" one molecule into another (or into nothing) over the course of a simulation to calculate the free energy difference between the two states. frontiersin.org

These calculations can be particularly insightful for comparing the binding affinities of different ligands to calcium or for understanding how modifications to the glycine structure would affect its binding. For instance, DFT calculations have been used to compare the calcium-binding affinity of various amino acids and peptides, showing that the affinity increases in a specific order. acs.org Free energy calculations provide a more complete picture by also accounting for entropic contributions and the effects of the solvent.

Modeling of Complex Biological Interactions (e.g., Calcium-Glycosaminoglycan and Protein Systems)

The principles of computational modeling applied to this compound can be extended to understand its interactions within more complex biological systems. For example, calcium ions are known to play a crucial role in mediating the interactions between proteins and glycosaminoglycans (GAGs), which are long, negatively charged polysaccharides. researchgate.netnih.gov

Computational studies have shown that the presence of calcium ions can have a significant impact on the binding sites of proteins for GAGs like heparin. researchgate.net Molecular docking, MD simulations, and free energy calculations are used in concert to model these ternary complexes (protein-ion-GAG) and analyze the interactions at an atomic level. researchgate.net

While direct modeling of this compound within these systems is a specific area of research, the methodologies are well-established. Such models could elucidate how this compound might compete with or influence the binding of calcium ions to proteins or GAGs. Coarse-grained models, which simplify the representation of molecules to study larger systems and longer timescales, can also be employed to investigate these complex interactions. frontiersin.orgnih.gov The flexibility and charge of GAGs make them challenging to model, but these computational approaches are essential for building hypotheses and interpreting experimental data on their biological functions. nih.gov

Advanced Analytical Methodologies for Calcium Glycinate Quantification and Characterization

Chromatographic Techniques for Component Analysis

Chromatography stands as a cornerstone for the separation and quantification of the individual components of calcium glycinate (B8599266), namely glycine (B1666218) and calcium ions. Various chromatographic methods are employed to ensure accurate determination of the content of each component.

Ion Exchange Chromatography for Glycine Content

Ion exchange chromatography (IEC) is a widely utilized method for determining the glycine content in metal glycinate chelates. researching.cn This technique separates molecules based on their net charge, making it highly suitable for the analysis of charged molecules like amino acids. researching.cn In a typical application for analyzing calcium glycinate, a specialized system such as a Dionex ICS-3000 dual system can be employed. The setup may consist of a dual pump module, an eluent generator module, a detector chromatography module, and an autosampler. researchgate.net For the separation of glycine, an anion exchange column like the Aminopac PA-10 is often used, with an eluent containing sodium hydroxide (B78521). researching.cnresearchgate.net

A study detailing the analysis of three chelated metal glycinates, including this compound, reported the use of IEC to determine their glycine content. researching.cn The results from this analysis are crucial for verifying the stoichiometry of the chelate and ensuring the quality of the compound.

| Parameter | Value | Reference |

| Instrument | Dionex ICS-3000 dual system | researchgate.net |

| Column | Aminopac PA-10 (anions) (4 x 250 mm) | researchgate.net |

| Guard Column | Aminopac PA-10 (anions) (4 x 50 mm) | researchgate.net |

| Eluent | 25% 250mmol/L Sodium Hydroxide | researching.cn |

| Flow Rate | 0.25 mL/min | researching.cn |

High-Performance Liquid Chromatography (HPLC) for Amino Acid Composition

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis of amino acids, including glycine. nih.gov It offers high sensitivity and resolution, making it an alternative to classical ion-exchange chromatography. bevital.no When analyzing amino acids like glycine by HPLC, a pre-column derivatization step is often necessary to attach a chromophore or fluorophore to the amino acid, enabling its detection by UV-Vis or fluorescence detectors. bevital.noscispace.com Reagents such as o-phthalaldehyde (B127526) (OPA) or dansyl chloride are commonly used for this purpose. bevital.noresearchgate.net

The separation is typically achieved on a reversed-phase column, such as a C18 column. acs.orggoogle.com The mobile phase composition is a critical parameter that is optimized to achieve good separation of the derivatized amino acids. scispace.com For instance, a mobile phase consisting of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is frequently used. scispace.comacs.org The detection wavelength is selected based on the absorption or emission maximum of the derivatized amino acid. scispace.comspectroscopyonline.com

A process for quantifying metal amino acid chelates has been described where the eluted sample is analyzed by HPLC using a reverse phase C8 column. google.comgoogle.com The mobile phase in this case was a mixture of methanol, acidic water with formic acid, and acetonitrile. google.comgoogle.com

Ion Chromatographic Methods for Metal Ion Content

Ion chromatography is a highly sensitive and accurate method for the determination of metal ions, including calcium. researchgate.net This technique can be used to analyze various metal ions such as alkali metals, alkaline earth metals, and transition metals. alfa-chemistry.comnih.gov For the analysis of calcium ions in this compound, a cation exchange mechanism is typically employed. researchgate.netalfa-chemistry.com

In a specific application, a Dionex ICS-3000 system was used to determine the calcium ion content in this compound. researching.cnresearchgate.net The system included a cation exchange column (Ionpac CS12A) and a guard column. researchgate.net This method allows for the direct quantification of the metal ion, which is essential for confirming the composition of the chelate. researching.cnmetrohm.com Chelation ion chromatography is another advanced technique suitable for determining trace metal ions in complex matrices. nih.govresearchgate.net

| Parameter | Value | Reference |

| Instrument | Dionex ICS-3000 dual system | researchgate.net |

| Column | Ionpac CS12A (cations) (4 x 250 mm) | researchgate.net |

| Guard Column | Ionpac CG12A (cations) (4 x 50 mm) | researchgate.net |

| Detector | Suppressed conductivity detector | alfa-chemistry.com |

Calorimetric Approaches for Interaction Thermodynamics

Calorimetric techniques are indispensable for characterizing the thermodynamic parameters of the binding interaction between calcium and glycine.

Isothermal Titration Calorimetry (ITC) for Binding Affinity and Enthalpy Changes

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. units.itmalvernpanalytical.com This allows for the determination of a complete set of thermodynamic parameters from a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. researchgate.netspringernature.compsu.edu

In a typical ITC experiment to study the calcium-glycine interaction, a solution of a calcium salt would be titrated into a solution of glycine in the sample cell of the calorimeter. units.it The instrument measures the heat changes upon each injection, generating a binding isotherm. psu.edu This isotherm can then be fitted to a suitable binding model to extract the thermodynamic parameters. psu.edunih.gov For example, the interaction of Ca2+ with the chelating agent EDTA has been studied extensively by ITC to validate calorimeter measurements. ub.edu Studies have also investigated the interaction of calcium with other molecules, revealing details about the binding forces. frontiersin.orgresearchgate.net The data obtained from ITC provides fundamental insights into the stability and nature of the this compound chelate.

Advanced Microscopy for Morphological and Nanoscale Characterization

Advanced microscopic techniques are employed to visualize the morphology and nanoscale features of this compound, particularly when formulated as nanoagents.

Transmission Electron Microscopy (TEM) is a key technique for observing the morphology and size of nanoparticles. frontiersin.org In a study involving a this compound/SPc complex, TEM images revealed that self-aggregated this compound consisted of stable rod-shaped particles. frontiersin.orgnih.gov However, when complexed with a star polycation (SPc), the morphology changed to spherical particles with a much smaller size, in the nanoscale range (around 17.72 nm). frontiersin.orgnih.gov The observation of particle morphology and size distribution is crucial for understanding the physical properties and potential applications of nanoscale this compound formulations. frontiersin.orgresearchgate.net The preparation for TEM analysis typically involves depositing a few microliters of the sample onto a microgrid, which is then treated with a staining agent like phosphotungstic acid and air-dried. frontiersin.orgnih.gov

Emerging Applications and Novel Material Development Based on Calcium Glycinate

Development of Agro-Nutraceuticals and Plant Growth Enhancers

In the agricultural sector, calcium glycinate (B8599266) is emerging as a highly effective compound for enhancing plant health and productivity. atamanchemicals.com As a specialized fertilizer, it provides a readily available source of calcium, an essential nutrient for plant growth and development. atamanchemicals.compeptechbio.com The chelated form facilitates improved nutrient uptake and utilization, leading to more robust and healthier plants. peptechbio.com

Calcium is crucial for various structural and signaling roles in plants, but its mobility within the plant is low, often leading to deficiencies in younger tissues. frontiersin.orgnih.govnih.gov Calcium glycinate helps overcome this limitation. The glycine (B1666218) chelate improves calcium's availability in the soil and allows plants to absorb it more efficiently through their roots. atamanchemicals.compeptechbio.com Once inside the plant, it aids in the distribution of calcium and other vital elements, ensuring they reach areas of new growth. peptechbio.com This is critical for processes like cell division and enlargement and the formation of the middle lamella in cell walls. atamanchemicals.compeptechbio.com

A significant advancement involves the use of nanotechnology to further boost efficiency. In a recent study, a nanoagent composed of this compound assembled with a star polycation (SPc) was developed. This nano-delivery system created stable, nanoscale particles (17.72 nm) that dramatically improved calcium transport. frontiersin.orgnih.gov Research on tomato plants demonstrated that this SPc-loaded this compound accelerated calcium transport into the leaves by 3.17 times compared to this compound alone. frontiersin.orgnih.gov

Table 1: Impact of SPc-Nanoagent on Calcium Transport in Tomato Plants

| Treatment | Calcium Content Increase (g/mg) | Acceleration of Calcium Transport |

|---|---|---|

| This compound with SPc | 17.58 to 22.38 | 3.17 times |

Data sourced from a study on a calcium nutrition nanoagent for tomatoes. nih.gov

This enhanced transport is attributed to the smaller particle size, which improves plant uptake and systemic transmission, thereby increasing nutrient-use efficiency and minimizing losses. frontiersin.orgnih.gov Transcriptomic analysis revealed that the this compound/SPc complex up-regulated many transport-related genes in tomatoes, further confirming its role in enhancing nutrient mobility. frontiersin.orgnih.gov

Calcium is a key messenger in plant signal transduction pathways that respond to environmental stresses, including pathogens, wounding, and adverse climate conditions. frontiersin.orgnih.govdntb.gov.ua this compound has been shown to be effective as a physiological anti-stress agent, helping to reduce the impact of both biotic and abiotic stress. peptechbio.comariesagro.com

The application of this compound, particularly when delivered via nanotechnology, has shown remarkable results in activating plant defense mechanisms. In studies on tomatoes, a this compound/SPc complex was found to activate the expression of multiple disease resistance genes. frontiersin.orgnih.gov These included genes for TMV resistance protein N, defensin-like protein 6, and disease resistance protein RPP13, which are crucial components of the plant's immune system. frontiersin.orgnih.govresearchgate.net

This activation of systemic immunity led to a significant protective effect against the tomato mosaic virus (TMV).

Table 2: Protective Efficacy of this compound against Tomato Mosaic Virus (TMV)

| Treatment | Protective Effect (after 3rd application) | Protective Effect (after 5th application) |

|---|---|---|

| This compound with SPc | 77.40% | 67.31% |

Data from a study evaluating the antiviral efficacy of a this compound nanoagent. frontiersin.orgnih.gov

Facilitation of Plant Nutrient Transport and Uptake Efficiency

Functional Materials for Controlled Release Systems

The properties of calcium and its interaction with certain polymers are being exploited in the development of functional materials for controlled release systems, particularly in drug delivery. While not always specifying this compound, the principles often involve the gelling of polymers like alginate in the presence of divalent cations such as calcium. tandfonline.com These systems are designed to release a substance at a specific time or location. bioline.org.br

Alginate, a natural biopolymer, can form two types of gels: an acid gel at low pH and an ionotropic gel in the presence of divalent cations like Ca²⁺. tandfonline.com This dual gelling capability is unique. When dried sodium alginate beads are exposed to a solution containing calcium ions, they swell and form a diffusion barrier that can retard the migration of small molecules. tandfonline.com The concentration of alginate and the type of alginate (e.g., rich in guluronic acid) can be adjusted to control the release rate. tandfonline.com

Multiparticulate systems for drug delivery have been developed using materials like porous calcium silicate (B1173343) and sodium alginate. bioline.org.br These systems can be designed to be pH-independent, which is crucial for consistent drug release throughout the variable pH environments of the gastrointestinal tract. google.com The incorporation of a calcium source is fundamental to the gelling mechanism that controls the release. The stable and soluble nature of this compound could make it a candidate for providing the necessary calcium ions in such advanced delivery systems. google.com

Inorganic Mineral Modification and Nanostructured Materials

This compound is relevant to the field of materials science, particularly in the synthesis of modified inorganic minerals and the development of nanostructured materials. Glycine, as a simple amino acid, can influence the crystallization process of minerals like calcium carbonate. rsc.org

Calcium carbonate (CaCO₃) is a widely used inorganic mineral. rsc.orgrsc.org Controlling its synthesis to achieve specific sizes, morphologies, and polymorphs is a major area of research. rsc.orgresearchgate.net The precipitation of CaCO₃ can be influenced by various factors, including temperature, pH, and the presence of additives. rsc.org

Organic additives, such as amino acids, can play a crucial role in directing the crystallization process. encyclopedia.pub Glycine, being the simplest amino acid, can be used to modify the surface and growth habits of CaCO₃ crystals during their formation. researchgate.net By interacting with the growing crystal faces, glycine can influence which crystal form (e.g., calcite, aragonite) dominates and what the final particle morphology will be. This controlled synthesis allows for the engineering of CaCO₃ particles with specific properties for applications in biomaterials, drug delivery, and as functional fillers. rsc.orgnih.gov The functionalization of the CaCO₃ surface with organic molecules can also create hybrid nanocomposites with improved mechanical or optical properties. rsc.orgresearchgate.net